molecular formula C18H18N2O3 B2757406 Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate CAS No. 955610-67-0

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Cat. No.: B2757406
CAS No.: 955610-67-0
M. Wt: 310.353
InChI Key: ACVYWPSFWDOMJB-UHFFFAOYSA-N
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Description

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline moiety, and a carbamate group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where the tetrahydroquinoline reacts with benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

    Formation of the Carbamate Group: The final step involves the reaction of the benzoylated tetrahydroquinoline with methyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxylated tetrahydroquinoline.

    Substitution: Substituted carbamates.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective effects.

    Benzoylquinoline: Studied for its antimicrobial properties.

    Carbamate Derivatives: Various carbamate derivatives are known for their use as pesticides and pharmaceuticals.

Uniqueness

Methyl (1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is unique due to its combined structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo diverse chemical reactions also makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

methyl N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-18(22)19-15-10-9-13-8-5-11-20(16(13)12-15)17(21)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVYWPSFWDOMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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